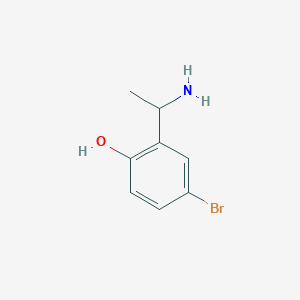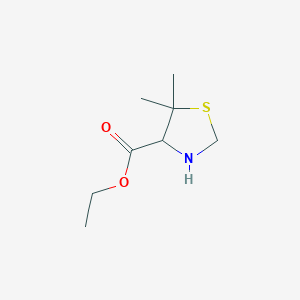
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of particular interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the fluorenyl group and the bromoazetidine moiety makes it a versatile intermediate for various synthetic transformations.
Méthodes De Préparation
The synthesis of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and 3-bromoazetidine.
Protection and Activation: The fluorenylmethanol is first protected using a suitable protecting group, followed by activation of the hydroxyl group to form a leaving group.
Nucleophilic Substitution: The activated fluorenylmethanol is then reacted with 3-bromoazetidine under nucleophilic substitution conditions to form the desired product.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for various biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as polymers and ligands for catalysis.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final drug candidate derived from this compound.
Comparaison Avec Des Composés Similaires
Similar compounds to (9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate include other azetidine derivatives such as:
- tert-Butyl 3-iodoazetidine-1-carboxylate
- 3-Chloroazetidine-1-carboxylate
- 3-Fluoroazetidine-1-carboxylate
Compared to these compounds, this compound is unique due to the presence of the fluorenyl group, which imparts additional steric and electronic properties. This uniqueness can influence its reactivity and the types of transformations it can undergo, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C18H16BrNO2 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 3-bromoazetidine-1-carboxylate |
InChI |
InChI=1S/C18H16BrNO2/c19-12-9-20(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2 |
Clé InChI |
HSXHODUZZLMBBG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)



![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)

![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)

![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
